molecular formula C14H14F3N3OS B14666611 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile CAS No. 41297-86-3

4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile

Cat. No.: B14666611
CAS No.: 41297-86-3
M. Wt: 329.34 g/mol
InChI Key: WIRDIPDNMPSFDM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile typically involves multiple steps. One common method includes the reaction of 4,4-Dimethyl-3-oxopentanenitrile with a hydrazine derivative that contains the trifluoromethyl and sulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction might yield a more saturated compound.

Scientific Research Applications

4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile involves its interaction with specific molecular targets. The trifluoromethyl and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydrazinylidene moiety can also participate in hydrogen bonding or other interactions that affect the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3-oxopentanenitrile: A simpler compound without the trifluoromethyl and sulfanyl groups.

    Pivaloylacetonitrile: Another name for 4,4-Dimethyl-3-oxopentanenitrile.

    Trimethylacetylacetonitrile: A compound with a similar structure but different functional groups.

Uniqueness

4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile is unique due to the presence of the trifluoromethyl and sulfanyl groups, which can significantly alter its chemical properties and biological activity compared to similar compounds.

Properties

CAS No.

41297-86-3

Molecular Formula

C14H14F3N3OS

Molecular Weight

329.34 g/mol

IUPAC Name

3,3-dimethyl-2-oxo-N-[4-(trifluoromethylsulfanyl)anilino]butanimidoyl cyanide

InChI

InChI=1S/C14H14F3N3OS/c1-13(2,3)12(21)11(8-18)20-19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7,19H,1-3H3

InChI Key

WIRDIPDNMPSFDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)SC(F)(F)F)C#N

Origin of Product

United States

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